N-(5-Propyl-1,3,4-thiadiazol-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide N-(5-Propyl-1,3,4-thiadiazol-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 663167-57-5
VCID: VC0509091
InChI: InChI=1S/C12H12N4O2S2/c1-2-5-10-14-15-12(19-10)13-11-8-6-3-4-7-9(8)20(17,18)16-11/h3-4,6-7H,2,5H2,1H3,(H,13,15,16)
SMILES: CCCC1=NN=C(S1)NC2=NS(=O)(=O)C3=CC=CC=C32
Molecular Formula: C12H12N4O2S2
Molecular Weight: 308.4g/mol

N-(5-Propyl-1,3,4-thiadiazol-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide

CAS No.: 663167-57-5

Main Products

VCID: VC0509091

Molecular Formula: C12H12N4O2S2

Molecular Weight: 308.4g/mol

N-(5-Propyl-1,3,4-thiadiazol-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide - 663167-57-5

CAS No. 663167-57-5
Product Name N-(5-Propyl-1,3,4-thiadiazol-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide
Molecular Formula C12H12N4O2S2
Molecular Weight 308.4g/mol
IUPAC Name 1,1-dioxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-benzothiazol-3-amine
Standard InChI InChI=1S/C12H12N4O2S2/c1-2-5-10-14-15-12(19-10)13-11-8-6-3-4-7-9(8)20(17,18)16-11/h3-4,6-7H,2,5H2,1H3,(H,13,15,16)
Standard InChIKey CHDAGBHZYVVCSR-UHFFFAOYSA-N
SMILES CCCC1=NN=C(S1)NC2=NS(=O)(=O)C3=CC=CC=C32
Canonical SMILES CCCC1=NN=C(S1)NC2=NS(=O)(=O)C3=CC=CC=C32
PubChem Compound 893505
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator